2-(3-Chloro-4-fluorophenyl)benzoic acid
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Overview
Description
2-(3-Chloro-4-fluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO2 and a molecular weight of 250.65 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a fluorine atom at the 4-position
Mechanism of Action
Target of Action
Similar compounds such as 4-(4-fluorophenyl)benzoic acid have been reported to bind to bcl-2, a protein involved in regulating cell death .
Mode of Action
Benzylic compounds are known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins.
Biochemical Pathways
If it does indeed bind to bcl-2 as suggested by similar compounds, it could influence apoptosis pathways .
Pharmacokinetics
Benzoic acid derivatives are known to be conjugated to glycine in the liver and excreted as hippuric acid , which could potentially impact the bioavailability of this compound.
Result of Action
If it does bind to bcl-2, it could potentially influence cell survival and death, given the role of bcl-2 in these processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Chloro-4-fluorophenyl)benzoic acid. For instance, it is recommended to store such compounds in a dry, cool, and well-ventilated place . Additionally, exposure to strong oxidizing agents should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Chloro-4-fluorophenyl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs. Continuous flow processes may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Boronic Acids: Reactants in coupling reactions.
Base: Often required to deprotonate the boronic acid and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, coupling reactions can produce a variety of biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)benzoic acid has several applications in scientific research:
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Another compound used in Suzuki-Miyaura coupling reactions.
2-Chloro-4-fluorobenzaldehyde: A related compound used in the synthesis of various organic molecules.
Uniqueness
2-(3-Chloro-4-fluorophenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSDCJYFWZCYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680723 |
Source
|
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181295-51-1 |
Source
|
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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